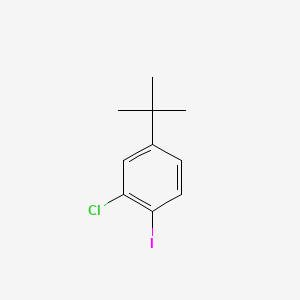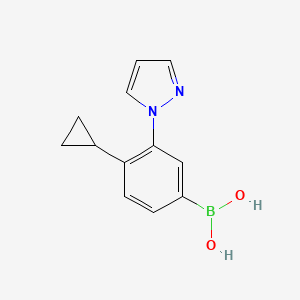
2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid is a chemical compound with the molecular formula C11H9Br3O3 and a molecular weight of 428.9 g/mol . This compound is known for its unique structure, which includes a butenoic acid backbone substituted with a tribromophenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid typically involves the reaction of 2,4,6-tribromophenol with a suitable butenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The tribromophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flame retardants and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): A similar compound used as a flame retardant with comparable brominated phenoxy groups.
2,4,6-Tribromophenol: A precursor used in the synthesis of various brominated compounds.
Uniqueness
2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid is unique due to its specific butenoic acid backbone and the presence of a tribromophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H9Br3O3 |
|---|---|
Peso molecular |
428.90 g/mol |
Nombre IUPAC |
2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid |
InChI |
InChI=1S/C11H9Br3O3/c1-6(11(15)16)2-3-17-10-8(13)4-7(12)5-9(10)14/h2,4-5H,3H2,1H3,(H,15,16) |
Clave InChI |
OFOLFQGEFCPGFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C(C=C(C=C1Br)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
![2-[[5-(Diaminomethylideneamino)-2-[[3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-phenylpropanoyl)amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide](/img/structure/B14085375.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)

![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

